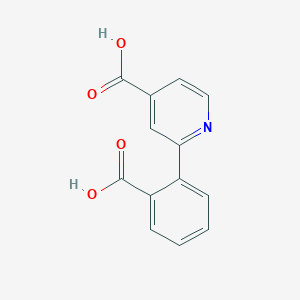
1-(Pyridin-3-yl)cyclopentanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 1-(piridin-3-il)ciclopentanamina es un compuesto químico con la fórmula molecular C10H14N2·HCl. Es un derivado de la ciclopentanamina, donde el grupo amino está sustituido por un grupo piridin-3-il.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 1-(piridin-3-il)ciclopentanamina generalmente implica la reacción de ciclopentanona con piridina-3-carboxaldehído en presencia de un agente reductor. El intermedio resultante se somete luego a aminación reductora para producir el producto deseado. Las condiciones de reacción a menudo incluyen el uso de disolventes como etanol o metanol y catalizadores como paladio sobre carbono .
Métodos de producción industrial
La producción industrial del clorhidrato de 1-(piridin-3-il)ciclopentanamina puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, empleando a menudo reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 1-(piridin-3-il)ciclopentanamina se somete a diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de aminas.
Sustitución: El grupo piridinilo puede participar en reacciones de sustitución electrófila y nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan con frecuencia.
Sustitución: Se emplean reactivos como los haluros de alquilo y los cloruros de acilo en condiciones básicas o ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen N-óxidos, aminas secundarias y varios derivados sustituidos, dependiendo de los reactivos y condiciones específicas utilizados .
Aplicaciones Científicas De Investigación
El clorhidrato de 1-(piridin-3-il)ciclopentanamina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su potencial como intermedio farmacéutico en el desarrollo de medicamentos.
Industria: El compuesto encuentra aplicaciones en el desarrollo de nuevos materiales y catalizadores.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 1-(piridin-3-il)ciclopentanamina implica su interacción con dianas moleculares específicas. Puede unirse a enzimas o receptores, modulando su actividad. Las vías y dianas exactas dependen de la aplicación específica y del sistema biológico que se esté estudiando .
Comparación Con Compuestos Similares
Compuestos similares
- Clorhidrato de 1-(piridin-2-il)ciclopentanamina
- Clorhidrato de 1-(piridin-4-il)ciclopentanamina
- Derivados de ciclopentanamina con diferentes sustituyentes en el anillo de piridina
Singularidad
El clorhidrato de 1-(piridin-3-il)ciclopentanamina es único debido a la posición del grupo piridinilo, que puede influir en su reactividad química y actividad biológica. Este isomerismo posicional puede conducir a diferencias en la afinidad de unión, la selectividad y la eficacia general en diversas aplicaciones .
Propiedades
Fórmula molecular |
C10H15ClN2 |
|---|---|
Peso molecular |
198.69 g/mol |
Nombre IUPAC |
1-pyridin-3-ylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c11-10(5-1-2-6-10)9-4-3-7-12-8-9;/h3-4,7-8H,1-2,5-6,11H2;1H |
Clave InChI |
ZOBFDQZWRUOMCY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=CN=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


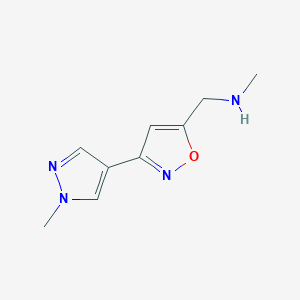
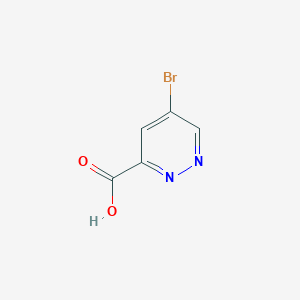

![Benzo[b]thiophene, 4,5-dimethoxy-](/img/structure/B11813744.png)


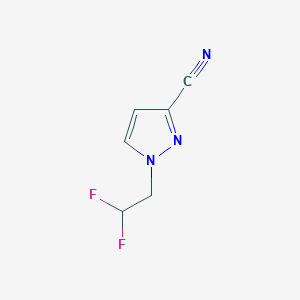
![Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate](/img/structure/B11813754.png)

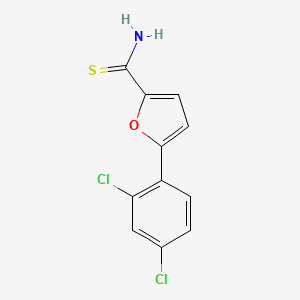

![7-Amino-3-cyclobutyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11813775.png)

